molecular formula C8H7ClN4O B8550859 6-Allyloxy-2-chloropurine

6-Allyloxy-2-chloropurine

Cat. No. B8550859
M. Wt: 210.62 g/mol
InChI Key: FRWBTBACXFWXHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06303618B1

Procedure details

Sodium (0.37 g, 15.9 mmol) was reacted with allyl alcohol (20 ml) under nitrogen with cooling in an ice bath. 2,6-Dichloropurine (1.00 g, 5.29 mmol) was added and the reaction was refluxed for 2 h, after which time the reaction mixture was allowed to cool. The mixture was neutralised with glacial acetic acid and the solvent was removed. The residue was triturated with cold water to yield the title compound as a white solid (1.05 g, 94%), m.p. 208-209° C.; νmax (cm−1) 3422,3017, 2782, 2685, 2595 (NH, C—H); δH (200 MHz, d6-DMSO) 8.454 (1H, s, C(8)H), 6.230-6.036 (1H, m, CH2CH═CH2), 5.478 (1H, dd, J=1.6 Hz, J=17.2 Hz, CH2CH═CH2), 5.327 (1H, dd, J=1.6 Hz, J=10.4 Hz, CN2CH═CH2), 5.054 (2H, d, J=5.5 Hz, CH2CH═CH2); m/z 210 (M+, 68%), 195 (64), 183 (12), 175 ([M—Cl]+, 98%), 154 ([MH—OCH2CH═CH2]+, 21%), 135 ([MH—Cl—CH2CH═CH2]+, 50%), 119 ([MH—Cl—OCH2CH═CH2]+, 33%), 92 (12), 53 (18), 41 ([CH2CH═CH2]+, 100%), 32 (53).
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[Na].[CH2:2]([OH:5])[CH:3]=[CH2:4].[Cl:6][C:7]1[N:15]=[C:14]2[C:10]([NH:11][CH:12]=[N:13]2)=[C:9](Cl)[N:8]=1>C(O)(=O)C>[CH2:2]([O:5][C:9]1[N:8]=[C:7]([Cl:6])[N:15]=[C:14]2[C:10]=1[NH:11][CH:12]=[N:13]2)[CH:3]=[CH2:4] |^1:0|

Inputs

Step One
Name
Quantity
0.37 g
Type
reactant
Smiles
[Na]
Name
Quantity
20 mL
Type
reactant
Smiles
C(C=C)O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC(=C2NC=NC2=N1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
The residue was triturated with cold water

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC1=C2NC=NC2=NC(=N1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.